molecular formula C18H16ClN3 B2527496 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline CAS No. 332867-60-4

6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline

Cat. No. B2527496
CAS RN: 332867-60-4
M. Wt: 309.8
InChI Key: OEMYZZOPEFFYHJ-UHFFFAOYSA-N
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Description

The compound 6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry. The papers provided focus on the synthesis and characterization of related quinazoline derivatives and their potential applications, particularly in antimicrobial studies.

Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of interest in the field of organic chemistry. The first paper describes an efficient iodine-mediated approach for synthesizing a related heterocycle, 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinolone, from benzylamines and 2-(imidazo[1,2-a]pyridin-2-yl)aniline . This method involves a sequential oxidation, transamination, cyclization, and aromatization process under metal-free conditions, which is significant as it avoids the use of heavy metals in the synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by various spectroscopic techniques. In the third paper, the synthesized 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives were established using physico-chemical analysis and spectroscopic techniques such as FT-IR, mass, 1H-NMR, and 13C-NMR . These techniques are crucial for confirming the structure of the synthesized compounds and for understanding the electronic and spatial configuration, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives often include cyclization and substitution reactions. The second paper discusses the synthesis of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives from 2-amino-3-chloroquinoxaline and pyridine, where a substitution reaction at the 4-position of pyridine is key to obtaining the desired products . These reactions are important for the diversification of the quinazoline core and for the introduction of various functional groups that can modulate the properties of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as fluorescence, are of interest due to their potential applications in materials science and biological imaging. The pyridoimidazoquinoxalines synthesized in the second paper exhibited intense greenish-yellow fluorescence, which could be exploited in the development of fluorescent probes or materials . Additionally, the antimicrobial activities of the synthesized quinazolinone compounds in the third paper highlight the importance of understanding the physical and chemical properties that contribute to their biological activity .

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis and structural diversity of zinc complexes with 6-chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline as a ligand have been explored, revealing the influence of anions on the ligand's conformation and the complexes' photophysical properties. Structural and DFT studies indicate that the ligand's coordination ability and the complexes' geometrical preferences are significantly impacted by the anion type, leading to variations in nuclearity and coordination geometries, which in turn affect photophysical properties. This demonstrates the ligand's potential in designing materials with tunable properties for various applications (Dwivedi et al., 2016).

Antimalarial Potential

Research into quinazoline derivatives, including the synthesis of various 6,7-dimethoxyquinazoline-2,4-diamines, has highlighted their significant antimalarial activity. Structure-activity relationship studies led to the discovery of a derivative with high potency as a potential antimalarial drug lead, showcasing the quinazoline scaffold's promise in developing new antimalarial therapies (Mizukawa et al., 2021).

Antituberculosis and Cytotoxic Properties

Quinazoline derivatives have also been investigated for their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties, with some showing promising MIC90 values. Molecular docking studies offer insights into the potential modes of action against Mtb, contributing to the search for new antituberculosis agents (Dilebo et al., 2021).

EGFR Inhibition in Cancer Therapy

The development of quinazoline derivatives as EGFR inhibitors for targeted cancer therapy has been a focus of research. Some synthesized compounds have shown superior inhibitory activity compared to established drugs, with further evaluations revealing their potential in treating cancers expressing mutant EGFR. Molecular docking studies help elucidate the interaction with the EGFR active site, underlining the quinazoline scaffold's relevance in designing anticancer agents (Allam et al., 2020).

Optoelectronic Material Applications

The quinazoline core has been identified as valuable for creating novel optoelectronic materials, with research highlighting the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline into π-extended conjugated systems is particularly notable for fabricating materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, showcasing the scaffold's versatility beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

6-chloro-4-phenyl-2-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYZZOPEFFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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